![molecular formula C11H20N2O4S B13564437 Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13564437.png)
Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of the sulfamoyl group and the tert-butyl ester makes this compound particularly interesting for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-sulfamoyl-2-azaspiro[33]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized using a cycloaddition reaction involving a suitable diene and dienophile. This step is often carried out under inert atmosphere and at elevated temperatures to ensure high yield and selectivity.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a nucleophilic substitution reaction using a sulfamoyl chloride reagent. This step typically requires the presence of a base, such as triethylamine, to neutralize the generated hydrochloric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfonic acid derivatives.
Reduction: Reduction of the sulfamoyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sulfamoyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted azaspiro compounds depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and development.
Biology: It serves as a probe to study the biological activity of spirocyclic compounds and their interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, modulating their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound lacks the sulfamoyl group but shares the spirocyclic core structure.
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a hydroxyl group instead of the sulfamoyl group.
Uniqueness
Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. The sulfamoyl group enhances the compound’s solubility, stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.
Properties
Molecular Formula |
C11H20N2O4S |
|---|---|
Molecular Weight |
276.35 g/mol |
IUPAC Name |
tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-6-11(7-13)4-8(5-11)18(12,15)16/h8H,4-7H2,1-3H3,(H2,12,15,16) |
InChI Key |
RTPBYNMVSHTAEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


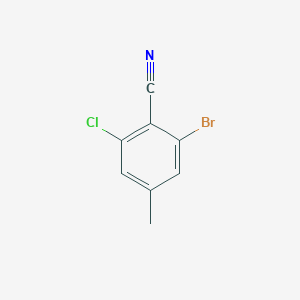
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B13564356.png)
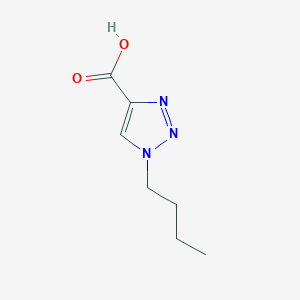




![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B13564382.png)
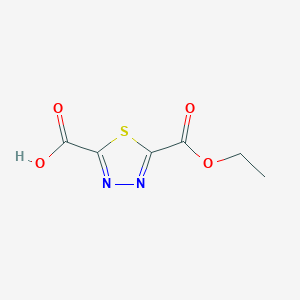
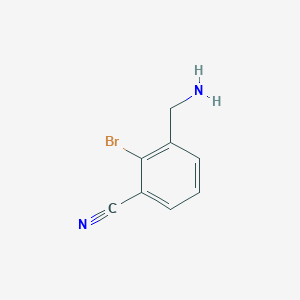
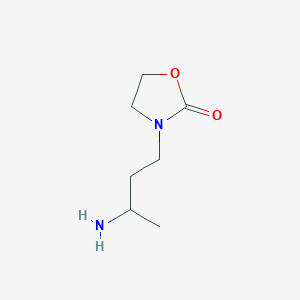
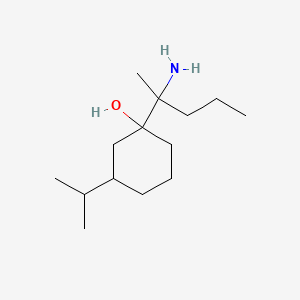
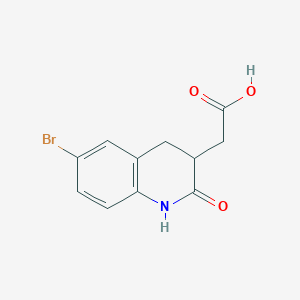
![8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane](/img/structure/B13564419.png)
